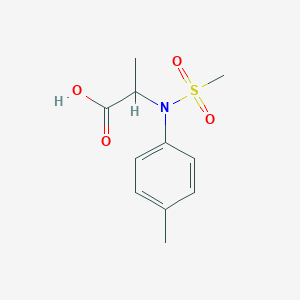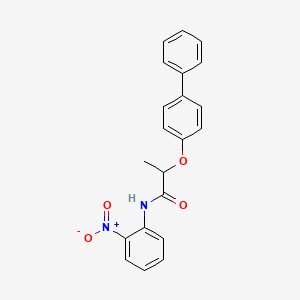![molecular formula C18H29N3O3S B4174203 N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B4174203.png)
N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with an appropriate acylating agent to introduce the 1-methyl-2-oxoethyl group.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 3,5-dimethylphenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic ring and piperazine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as an antimicrobial or therapeutic agent, pending further research.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-dimethylphenyl)-N-methylmethanesulfonamide: Lacks the piperazine moiety.
N-(4-ethyl-1-piperazinyl)-N-methylmethanesulfonamide: Lacks the 3,5-dimethylphenyl group.
N-(3,5-dimethylphenyl)-N-(4-ethyl-1-piperazinyl)methanesulfonamide: Lacks the 1-methyl-2-oxoethyl group.
Uniqueness
The unique combination of the 3,5-dimethylphenyl group, the 4-ethyl-1-piperazinyl moiety, and the 1-methyl-2-oxoethyl group in N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-6-19-7-9-20(10-8-19)18(22)16(4)21(25(5,23)24)17-12-14(2)11-15(3)13-17/h11-13,16H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCFSGFEWDOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)N(C2=CC(=CC(=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)
amine hydrochloride](/img/structure/B4174138.png)

![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4174154.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide](/img/structure/B4174161.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4174163.png)
![4-(3-bromophenyl)-2-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4174165.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2-hydroxypropoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174173.png)

![ethyl 2-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4174181.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B4174200.png)

![4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4174216.png)
